
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with a benzyl group and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl pyrazole aldehydes, while reduction could produce various amino alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with biological molecules, while the benzyl group may enhance lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but lacks the benzyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but with different substituents.
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another pyrazole derivative with distinct functional groups.
Uniqueness
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the benzyl group and the aminoethanol moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
2-amino-1-(1-benzylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C12H15N3O/c13-6-12(16)11-7-14-15(9-11)8-10-4-2-1-3-5-10/h1-5,7,9,12,16H,6,8,13H2 |
InChI-Schlüssel |
BAWGORKZZYINRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


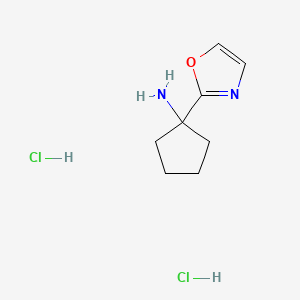

![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
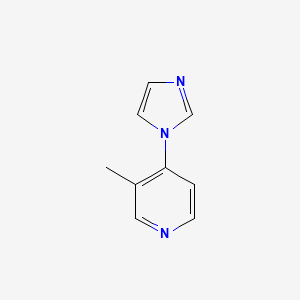
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)

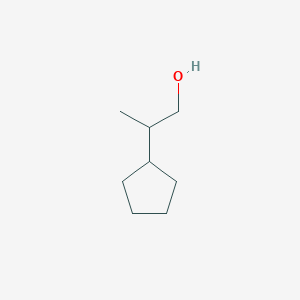
![6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B13580835.png)
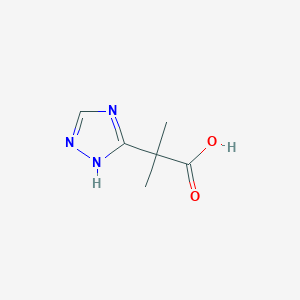
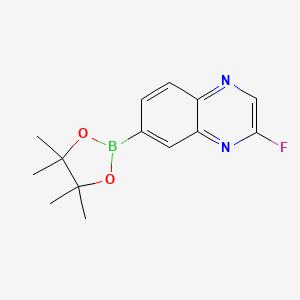
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
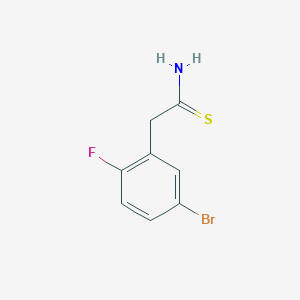

![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
